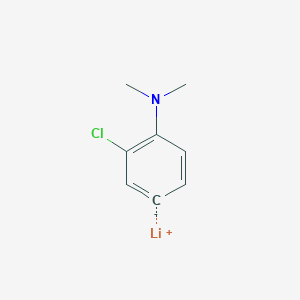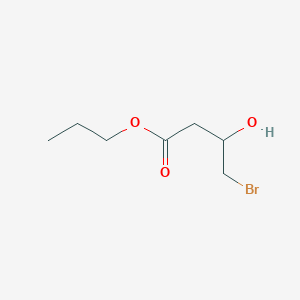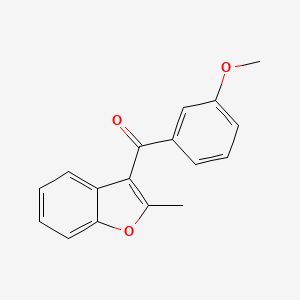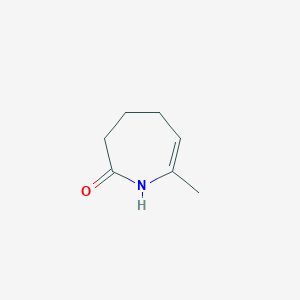![molecular formula C15H19NOS B14220519 [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 832155-14-3](/img/structure/B14220519.png)
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,6-diethylphenyl group and a hydroxymethyl group at the 5-position.
Méthodes De Préparation
The synthesis of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 4-methylthiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of the Thiazole Ring: The 2,6-diethylphenylamine reacts with 4-methylthiazole in the presence of a suitable catalyst, such as palladium on carbon, to form the thiazole ring.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 5-position of the thiazole ring. This is typically achieved using formaldehyde and a reducing agent such as sodium borohydride.
Analyse Des Réactions Chimiques
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Applications De Recherche Scientifique
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol can be compared with other similar compounds, such as:
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol: This compound has a similar structure but contains an oxazole ring
Propriétés
Numéro CAS |
832155-14-3 |
|---|---|
Formule moléculaire |
C15H19NOS |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
[2-(2,6-diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C15H19NOS/c1-4-11-7-6-8-12(5-2)14(11)15-16-10(3)13(9-17)18-15/h6-8,17H,4-5,9H2,1-3H3 |
Clé InChI |
AJBZFDOWAVHQHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(S2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)




![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)


![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
